molecular formula C9H10O5 B3422075 Vanillylmandelic acid CAS No. 2394-20-9

Vanillylmandelic acid

Cat. No. B3422075
CAS RN: 2394-20-9
M. Wt: 198.17 g/mol
InChI Key: CGQCWMIAEPEHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings . It is an end-stage metabolite of the catecholamines epinephrine and norepinephrine . VMA is used for screening children for catecholamine-secreting tumors, such as neuroblastoma and other neural crest tumors .


Synthesis Analysis

VMA synthesis is the first step of a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla . The reaction entails the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . A new digital control microextraction by packed sorbent (MEPS) procedure coupled to liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed to determine VMA in human urine .


Molecular Structure Analysis

The molecular formula of VMA is C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da .


Chemical Reactions Analysis

VMA was detected using multiple reaction monitoring (MRM) with an electrospray source operating in negative ion mode . The method was validated for linearity, limit of quantification, accuracy, imprecision, matrix effect, and interference .


Physical And Chemical Properties Analysis

VMA is a white powder with a melting point of 133 °C (271 °F; 406 K) . It has a molar mass of 198.173 g/mol .

Scientific Research Applications

Diagnostic Tool for Pheochromocytoma

Vanillylmandelic acid (VMA) is a crucial metabolite in the diagnostic evaluation of pheochromocytoma, a rare tumor that can lead to fatal hypertension if left undetected. Advances in understanding catecholamine metabolism have significantly improved diagnostic reliability for tumors of the neural crest, which includes pheochromocytoma. VMA, along with other metabolites such as total metanephrines, is assessed through biochemical assays to diagnose this condition. The excretion of VMA is rarely increased in the absence of a neural crest tumor, making it a specific indicator for pheochromocytoma. However, it's within normal limits in about 3% of patients with these tumors, highlighting the need for a comprehensive approach to diagnosis (Gitlow, Mendlowitz, & Bertani, 1970).

Screening for Neuroblastoma in Infants

Screening infants for neuroblastoma, a cancer that mostly affects children, involves measuring VMA levels among other metabolites in urine. High VMA levels are found in 92% of patients with clinically presenting neuroblastoma. Screening aims to detect and treat neuroblastomas early, potentially improving prognosis. While screening has shown to shift the age and stage distribution of neuroblastomas, and those detected by screening have a survival rate over 90%, it has not yet proven to reduce the incidence of advanced neuroblastoma in older children or decrease mortality. The specificity of the screening test is high, with less than 0.1% false positives, yet it may overdiagnose nonprogressive cases (Chamberlain, 1994).

Biochemical Assays and Interlaboratory Comparisons

The role of VMA in biochemical assays extends to its inclusion in urine chemistry surveys, demonstrating the importance of VMA measurements across various clinical settings. These surveys help in assessing the interlaboratory precision and accuracy of VMA measurements, which are critical for the diagnosis of diseases like pheochromocytoma. Despite challenges in achieving uniform interlaboratory precision due to the use of different standards, VMA remains a valuable marker in clinical diagnosis. Efforts are ongoing to improve the reliability and accuracy of these measurements for better clinical outcomes (Weaver & Glenn, 1989).

Mechanism of Action

Target of Action

Vanillylmandelic acid (VMA) is an end-stage metabolite of the catecholamines, specifically epinephrine and norepinephrine . These catecholamines are hormones produced by the adrenal glands, which play a crucial role in the body’s response to stress .

Mode of Action

VMA is produced via intermediary metabolites . Norepinephrine is metabolized into normetanephrine and VMA . The production of VMA is part of the body’s process of breaking down and eliminating these catecholamines .

Biochemical Pathways

The production of VMA is part of the catecholamine metabolic pathway. Epinephrine and norepinephrine are broken down into metanephrines by the enzyme COMT. These metanephrines are then further degraded into VMA, a reaction catalyzed by the MAO enzymes .

Pharmacokinetics

VMA is found in the urine, along with other catecholamine metabolites . In timed urine tests, the quantity excreted is assessed along with creatinine clearance . This can provide insights into the body’s production and elimination of catecholamines.

Result of Action

The presence of VMA in the urine is used as a diagnostic marker for certain conditions. Elevated levels of urinary VMA are associated with tumors that secrete catecholamines, such as neuroblastomas and pheochromocytomas . These tests may also be used to monitor treatment of these conditions .

Action Environment

The production and elimination of VMA can be influenced by various environmental factors. For example, physical or emotional stress can trigger the release of catecholamines from the adrenal glands, potentially affecting the levels of VMA . Additionally, certain medications and foods can interfere with the detection of VMA .

Future Directions

Recent research has focused on the development of new methods for the detection of VMA. For example, a study has developed a voltammetric detection method for VMA using a urea-derivative-modified graphite electrode . Another study implemented and validated a liquid chromatography tandem mass spectrometry (LC–MS/MS) assay to measure urinary concentrations of VMA .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWMIAEPEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861583
Record name Vanillylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder; Sweet vanilla aroma
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Sparingly soluble (in ethanol)
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanillylmandelic acid

CAS RN

55-10-7
Record name Vanillylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanilmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanillylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxymandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vanillylmandelic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanillylmandelic acid
Reactant of Route 2
Reactant of Route 2
Vanillylmandelic acid
Reactant of Route 3
Vanillylmandelic acid
Reactant of Route 4
Vanillylmandelic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vanillylmandelic acid
Reactant of Route 6
Vanillylmandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.